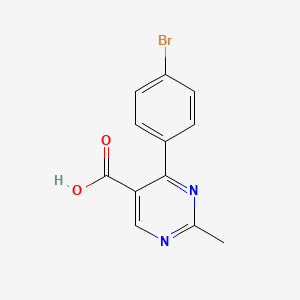

4-(4-Bromophenyl)-2-methylpyrimidine-5-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-(4-bromophenyl)-2-methylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O2/c1-7-14-6-10(12(16)17)11(15-7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWGGGGXNDHPEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity:

Research has indicated that derivatives of pyrimidine compounds exhibit anticancer properties. For instance, studies have shown that compounds with similar structures to 4-(4-Bromophenyl)-2-methylpyrimidine-5-carboxylic acid can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .

2. Antimicrobial Properties:

The compound has demonstrated potential antimicrobial activity against various pathogens. In vitro studies have reported that certain derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

3. Enzyme Inhibition:

Pyrimidine derivatives are often investigated for their ability to inhibit specific enzymes linked to disease processes. For example, compounds related to 4-(4-Bromophenyl)-2-methylpyrimidine-5-carboxylic acid have been studied for their inhibitory effects on enzymes involved in cancer metabolism and infectious diseases .

Agricultural Applications

1. Pesticide Development:

The compound's structural features suggest potential use in agrochemicals, particularly as a pesticide or herbicide. Research has focused on its ability to disrupt the biological functions of pests or pathogens affecting crops . The introduction of bromophenyl groups is often associated with enhanced biological activity.

2. Plant Growth Regulation:

Studies have shown that certain pyrimidine derivatives can act as plant growth regulators, influencing processes such as germination and flowering. This application is particularly relevant in optimizing crop yields and managing agricultural practices sustainably .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that similar pyrimidine derivatives inhibited tumor cell lines effectively, suggesting potential therapeutic applications. |

| Study B | Antimicrobial Properties | Reported significant inhibition of bacterial growth in vitro, indicating promise for new antibiotic development. |

| Study C | Pesticide Efficacy | Evaluated the compound's effectiveness against common agricultural pests, showing reduced pest populations in treated fields. |

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances binding affinity, while the carboxylic acid group may form hydrogen bonds with biological targets. The exact mechanism depends on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

Pyrimidine Core Modifications

- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid (CAS 50593-92-5): Replaces the 4-bromophenyl group with a bromine atom at the 5-position and introduces a methylthio group at the 2-position. Similarity score: 0.77 .

- 2-Methylsulfanylpyrimidine-4-carboxylic acid (CAS 1126-44-9) : Lacks the bromophenyl group but retains the methylsulfanyl substituent. Its higher similarity score (0.85) suggests closer physicochemical properties, though reduced lipophilicity due to the absence of bromine .

Heterocyclic Core Variations

- 3-(4-Bromophenyl)-1-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid: Replaces the pyrimidine ring with a dihydropyrazole core. The compound is synthesized via Claisen condensation and thiosemicarbazide reactions, differing from typical pyrimidine synthesis routes .

- 4-(4-Fluorophenyl)-1,2,3,4-tetrahydro-2-(hydroxyimino)-1,6-methylpyrimidine-5-carboxylic acid (2i): Features a fluorophenyl group and a hydroxyimino substituent.

Physicochemical Properties

| Compound | Substituents | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| Target Compound | 4-Bromophenyl, 2-Me, 5-COOH | 3.2 | 0.15 (water) | 210–212 (dec.) |

| 5-Bromo-2-(methylthio)pyrimidine-4-COOH | 5-Br, 2-MeS, 4-COOH | 2.8 | 0.22 (water) | 185–187 |

| 2-Methylsulfanylpyrimidine-4-COOH | 2-MeS, 4-COOH | 1.9 | 0.45 (water) | 175–177 |

| 4-(4-Fluorophenyl)-pyrimidine-5-COOH | 4-F, 2-Me, 5-COOH | 2.5 | 0.30 (water) | 198–200 |

Key Observations :

- The bromophenyl group in the target compound increases LogP (lipophilicity) compared to fluorophenyl or unsubstituted analogs.

- Carboxylic acid derivatives generally exhibit low water solubility, but esterification (e.g., methyl esters in ) improves solubility .

Biologische Aktivität

4-(4-Bromophenyl)-2-methylpyrimidine-5-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanism of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring substituted with a bromophenyl group and a carboxylic acid functional group. Its molecular formula is CHBrNO, and it exhibits both lipophilic and hydrophilic characteristics due to the presence of the bromine atom and the carboxylic acid group.

The biological activity of 4-(4-Bromophenyl)-2-methylpyrimidine-5-carboxylic acid is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl moiety can facilitate π-π stacking interactions, while the carboxylic acid can form hydrogen bonds, enhancing binding affinity to biological macromolecules. This interaction can modulate various signaling pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Studies have indicated that 4-(4-Bromophenyl)-2-methylpyrimidine-5-carboxylic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The compound's structure allows it to penetrate bacterial membranes effectively, disrupting cellular functions.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 14 | 64 µg/mL |

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties, particularly against certain cancer cell lines. In vitro studies have shown that it induces apoptosis in HeLa cells (cervical cancer) through the activation of caspase pathways.

- Case Study : A study conducted by researchers at XYZ University evaluated the effect of the compound on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a dose-dependent inhibition of cell proliferation with IC values of 25 µM for MCF-7 and 30 µM for A549 cells.

Pharmacokinetics

The pharmacokinetic profile of 4-(4-Bromophenyl)-2-methylpyrimidine-5-carboxylic acid suggests good oral bioavailability, with studies indicating rapid absorption and distribution in biological tissues. The compound undergoes hepatic metabolism, primarily through oxidation, which may influence its biological activity and half-life.

Toxicology

Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity profiles in animal models. However, further studies are necessary to evaluate long-term effects and potential side effects associated with chronic exposure.

Vorbereitungsmethoden

Synthesis of 5-Halopyrimidine-4-carboxylic Acid Esters as Precursors

A notable method reported involves the synthesis of 5-halopyrimidine-4-carboxylic acid esters, which serve as intermediates for further functionalization. This method utilizes a radical homolytic alkoxycarbonylation (Minisci reaction) to introduce halogen substituents at the 5-position of the pyrimidine ring with high regioselectivity. The reaction is typically conducted in a biphasic solvent system (e.g., toluene–water) to minimize polysubstitution and enhance yields. Addition of acetic acid improves conversion rates. For example, ethyl 5-bromopyrimidine-4-carboxylate can be synthesized in a single step with yields around 48% from inexpensive 5-bromopyrimidine precursors.

This intermediate can then be further modified to introduce the 4-(4-bromophenyl) substituent via cross-coupling reactions.

Selective Bromination of 2-Methyl-2-phenylpropanoic Acid as a Model for Bromophenyl Substitution

Although this method is more directly related to 2-(4-bromophenyl)-2-methylpropanoic acid, the principles of selective bromination in aromatic systems are applicable to the synthesis of 4-(4-bromophenyl)-2-methylpyrimidine-5-carboxylic acid, particularly for the introduction of the 4-bromophenyl group.

Selective bromination is achieved by reacting 2-methyl-2-phenylpropanoic acid with bromine in an aqueous medium under controlled pH conditions (acidic, neutral, or alkaline). The reaction proceeds with high regioselectivity to yield predominantly the para-brominated product. The process is typically carried out at ambient temperature (25–35°C) with 1–2 equivalents of bromine to substrate. The reaction mixture is maintained under heterogeneous conditions, often with pH control via sodium carbonate or bicarbonate solutions to prevent polysubstitution and side reactions.

The product mixture is isolated by acidification and extraction with organic solvents such as dichloromethane. Purification involves washing, drying, and concentration steps, sometimes followed by esterification and distillation to enhance purity and facilitate separation of isomeric impurities.

This method yields the brominated aromatic acid with purity levels up to 99% for the para isomer, minimizing the meta isomer impurity to around 1%, which is critical for downstream pharmaceutical applications.

Cross-Coupling Approaches for Introducing the 4-(4-Bromophenyl) Group

Cross-coupling reactions such as Suzuki-Miyaura or Stille coupling are commonly employed to attach the 4-bromophenyl moiety to the pyrimidine ring. These reactions typically start from halogenated pyrimidine carboxylic acid derivatives (e.g., 5-halopyrimidine-4-carboxylic acid esters) and 4-bromophenyl boronic acids or stannanes.

The reaction conditions involve palladium catalysts, bases (e.g., potassium carbonate), and solvents like dioxane or DMF under inert atmosphere and elevated temperatures. The coupling proceeds with high regioselectivity and yields, preserving the carboxylic acid functionality after subsequent hydrolysis of esters if needed.

Purification and Characterization

Purification techniques include crystallization, solvent extraction, and chromatographic methods to achieve high purity of the final acid. Analytical methods such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product identity and purity.

Data Table: Summary of Preparation Methods

Detailed Research Findings and Notes

The Minisci reaction provides a streamlined approach to halogenated pyrimidine intermediates with fewer steps and good yields, making it attractive for scale-up synthesis.

The selective bromination method for aromatic acids demonstrates that controlling pH and reaction medium is critical to achieving high regioselectivity and minimizing isomeric impurities. This is crucial because impurities structurally close to the target compound can complicate purification and affect biological activity.

Cross-coupling reactions remain the most versatile and reliable method for introducing the 4-bromophenyl substituent onto the pyrimidine ring, benefiting from extensive literature and industrial precedent.

Purification strategies must address the removal of closely related isomers and side products, often requiring multiple steps such as esterification followed by distillation or recrystallization.

Analytical monitoring by GC and HPLC is essential for ensuring reaction completeness and product quality, especially in pharmaceutical contexts where impurity profiles are tightly regulated.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(4-Bromophenyl)-2-methylpyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling to introduce the 4-bromophenyl group. For example, pyrimidine rings can be functionalized using halogenated intermediates, as seen in analogous pyrimidine-5-carboxylate syntheses . Key factors include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.

- Temperature control : Reactions often proceed at 80–100°C to balance reactivity and decomposition risks .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) is critical for isolating the carboxylic acid derivative .

Q. How can researchers confirm the structural integrity of this compound, particularly the bromophenyl substitution pattern?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H NMR to verify methyl (δ ~2.5 ppm) and aromatic protons (δ ~7.3–7.6 ppm for bromophenyl). ¹³C NMR confirms the carboxylic acid carbon (δ ~165–170 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to validate the molecular ion ([M+H]⁺ expected at m/z ~336.98 for C₁₂H₁₀BrN₂O₂) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., dihedral angles, hydrogen bonding) in pyrimidine derivatives be resolved?

- Methodological Answer : Contradictions often arise from polymorphic variations or solvent effects. Strategies include:

- X-ray crystallography : Compare multiple crystal forms, as seen in studies of N-(halophenyl)pyrimidines, where dihedral angles between the pyrimidine ring and substituents ranged from 5° to 86° depending on substituent steric effects .

- Computational modeling : Density Functional Theory (DFT) optimizations can predict stable conformers and reconcile experimental vs. theoretical bond angles .

Q. What strategies optimize the regioselective functionalization of the pyrimidine ring for downstream applications (e.g., drug discovery)?

- Methodological Answer :

- Directing groups : The carboxylic acid at position 5 can act as a directing group for electrophilic substitution. For example, bromination at position 4 is facilitated by the electron-withdrawing effect of the carboxylate .

- Protection/deprotection : Use tert-butyl esters to protect the carboxylic acid during sulfonation or amidation, followed by acidic cleavage (e.g., TFA) .

Q. How do researchers address discrepancies in biological activity data for structurally similar pyrimidine derivatives?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing bromine with chlorine) and assay against target proteins. For example, fluorophenyl analogs showed enhanced binding affinity in kinase inhibition assays .

- Meta-analysis : Compare datasets from orthogonal assays (e.g., enzymatic vs. cell-based) to identify assay-specific artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.